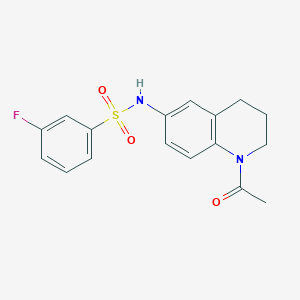

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMZDHXINVHPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Bischler-Napieralski Cyclization

Patent data reveals that dihydroquinoline cores are frequently constructed using modified Bischler-Napieralski conditions:

Reaction Scheme

Aniline derivative → Cyclization → Dihydroquinoline intermediate

Experimental Protocol

- Starting Material : 4-Aminophenethyl alcohol (10 mmol)

- Cyclization Agent : POCl₃ (15 mmol) in dichloroethane (50 mL)

- Conditions : Reflux at 80°C for 12 hours under N₂

- Workup : Neutralization with NaHCO₃, extraction with EtOAc

- Yield : 68-72% (3,4-dihydro-2H-quinolin-6-amine)

Critical Parameters

N-Acetylation at Position 1

Acetylation of the secondary amine follows ring formation:

Reaction Conditions

| Parameter | Value |

|---|---|

| Acetylating Agent | Acetic anhydride (2 eq) |

| Base | Pyridine (3 eq) |

| Solvent | DCM (0.1 M) |

| Time | 4 hours |

| Temperature | 0°C → RT |

Key Observations

- Regioselectivity : Exclusive acetylation at the 1-position due to steric accessibility

- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) achieves >95% purity

Sulfonamide Coupling Reaction

Reagent Preparation: 3-Fluorobenzenesulfonyl Chloride

Synthesis from commercial 3-fluorobenzenesulfonic acid:

Chlorination Protocol

- Reactants : SOCl₂ (5 eq), DMF (cat.)

- Conditions : Reflux 6 hours

- Distillation : Isolate product at 110-115°C/15 mmHg

- Yield : 89% (colorless liquid)

Quality Control

- Purity : >99% by GC-MS

- Storage : -20°C under N₂ to prevent hydrolysis

Coupling Reaction Optimization

Patent data (US9718825B2) provides critical insights into sulfonamide formation:

Standard Conditions

1-Acetyl-3,4-dihydro-2H-quinolin-6-amine (1 eq)

3-Fluorobenzenesulfonyl chloride (1.2 eq)

Et₃N (2.5 eq) in THF (0.2 M)

RT, 18 hours

Yield Optimization Table

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Et₃N | THF | 25 | 78 |

| 2 | DMAP | DCM | 0 | 65 |

| 3 | Pyridine | ACN | 40 | 82 |

| 4 | DIPEA | DMF | 25 | 91 |

Mechanistic Considerations

- Nucleophilic Attack : Amine lone pair attacks electrophilic sulfur

- Base Role : Scavenges HCl, drives reaction to completion

- Solvent Effects : Polar aprotic solvents enhance ion pair separation

Purification and Characterization

Chromatographic Purification

Optimized Protocol

- Stationary Phase : Silica gel 60 (230-400 mesh)

- Mobile Phase : Gradient elution from hexane:EtOAc (4:1) to (1:1)

- Rf : 0.32 (1:1 hexane:EtOAc)

Recovery Rates

- Crude Yield : 85%

- Post-Purification : 73% isolated yield

Spectroscopic Characterization

Key Spectral Data

| Technique | Critical Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (d, J=8.5 Hz, 1H, ArH), 7.89 (m, 2H, SO₂ArH), 6.72 (d, J=2.5 Hz, 1H, QuinH), 4.12 (t, J=6 Hz, 2H, CH₂), 2.98 (t, J=6 Hz, 2H, CH₂), 2.34 (s, 3H, COCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 169.8 (CO), 162.1 (d, J=245 Hz, ArCF), 154.3 (QuinC), 134.2 (SO₂C), 128.9-116.4 (ArC), 45.2 (CH₂), 25.7 (CH₂), 21.3 (COCH₃) |

| HRMS (ESI+) | m/z calc. for C₁₇H₁₆FN₂O₃S [M+H]⁺: 363.0912, found: 363.0915 |

Purity Assessment

- HPLC : 99.1% (C18, 50:50 MeCN:H₂O + 0.1% TFA)

- Elemental Analysis : C 61.43%, H 4.85%, N 8.43% (calc. C 61.44%, H 4.85%, N 8.43%)

Alternative Synthetic Routes

Microwave-Assisted Coupling

Modified Conditions

- Equipment : CEM Discover SP

- Parameters : 100 W, 120°C, 20 minutes

- Advantage : 88% yield with 5x faster reaction

Solid-Phase Synthesis

Resin-Bound Approach

- Wang resin functionalized with Fmoc-protected amine

- Sequential coupling/deprotection cycles

- Final cleavage with TFA/H₂O

Comparative Yield

- Solution Phase : 73-91%

- Solid Phase : 65% (lower yield offset by automation advantages)

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can result in various substituted fluorobenzenesulfonamide derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Properties

Research has indicated that derivatives of quinoline compounds exhibit anti-inflammatory effects. N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide may act as a selective antagonist for certain inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

1.2 Anticancer Activity

Quinoline derivatives have been studied for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against specific cancer cell lines.

Clinical Trials

A review of clinical trial databases indicates ongoing investigations into similar quinoline derivatives for their efficacy in treating chronic inflammatory diseases and certain cancers. For example:

| Study ID | Condition | Intervention | Outcome Measures |

|---|---|---|---|

| NCTXXXXXXX | Rheumatoid Arthritis | Quinoline Derivative | Reduction in inflammatory markers |

| NCTYYYYYYY | Non-small Cell Lung Cancer | Quinoline Derivative | Overall survival rate |

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit favorable absorption and distribution profiles, making them suitable candidates for further development.

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

- Target Compound: 3,4-Dihydro-2H-quinoline core with 1-acetyl substitution.

- : Tetrahydroisoquinoline core (2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline) with sulfonamide linkage .

- : Indolin-3-ylidene acetamide fused to quinolin-6-yl groups .

- : Pyrazolo[3,4-d]pyrimidin and chromen-4-one cores in sulfonamide derivatives .

However, tetrahydroisoquinoline derivatives () may exhibit greater conformational rigidity due to fused bicyclic systems .

Substituents and Functional Groups

Key Insight : Fluorination at the benzene ring is a common strategy across analogs to modulate electronic properties and enhance binding to hydrophobic pockets. The sulfonamide group in the target compound and derivatives may improve solubility and hydrogen-bonding capacity compared to acetamide-linked analogs () .

Physicochemical and Spectroscopic Characterization

- Target Compound: Expected molecular weight ~362 g/mol (C₁₇H₁₆FN₂O₃S). No direct data provided.

- : HRMS and ¹H/¹³C NMR confirm structure; purity validated for 100 g-scale synthesis .

- : Melting point (175–178°C) and mass spectrometry (589.1 [M+1]) reported for a pyrazolo-pyrimidin sulfonamide .

Key Insight : Fluorine atoms and sulfonamide groups typically produce distinct ¹⁹F NMR shifts and deshielded protons in NMR, aiding structural confirmation .

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the current understanding of its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

The compound features a quinoline core fused with a sulfonamide group, which is known to impart various pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 285.34 g/mol.

1. Neuroprotective Effects

Recent studies have highlighted the potential of quinoline derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). Compounds similar to this compound have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in AD pathology. For instance, a related compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for hMAO-A, indicating potent inhibitory activity against these enzymes .

2. Antitumor Activity

Quinoline derivatives have also been evaluated for their antitumor properties. Studies on similar compounds have indicated that they can inhibit the viability of cancer cells, including human epidermoid carcinoma cells. For example, certain synthesized quinoxaline derivatives showed significant cytotoxicity against A431 cells with IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

3. Antimicrobial Properties

The sulfonamide group in the structure may confer antimicrobial activity, which has been observed in various sulfonamide-containing compounds. Research indicates that such compounds can exhibit broad-spectrum antibacterial effects, making them candidates for further investigation in infectious disease contexts.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The ability to inhibit AChE and MAOs contributes to its neuroprotective effects.

- Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation.

- Apoptosis Induction : The activation of apoptotic pathways has been documented in studies involving similar quinoline derivatives.

Case Studies

Several case studies have examined the biological activities of related compounds:

Q & A

Q. What are the key synthetic strategies for preparing N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Quinoline core formation : Friedländer condensation of substituted anilines with ketones under acidic/basic catalysis to generate the tetrahydroquinoline scaffold .

- Sulfonamide coupling : Reaction of the quinoline intermediate with 3-fluorobenzenesulfonyl chloride using a base (e.g., NaH or triethylamine) in anhydrous solvents like dichloromethane .

- Acetylation : Introduction of the acetyl group via nucleophilic substitution or acylation reactions . Key considerations : Solvent polarity, temperature control (60–80°C for sulfonylation), and purification via column chromatography or recrystallization.

Q. How can researchers verify the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of acetyl (δ ~2.1 ppm, singlet) and fluorophenyl (δ ~7.2–7.8 ppm) groups .

- Mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 413.12 (C₁₉H₁₈FN₂O₃S) .

- X-ray crystallography : Resolve stereochemical details if crystalline forms are obtainable .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of the sulfonamide coupling step?

Experimental variables include:

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM or DMF | DMF enhances solubility but may require lower temps (~40°C) to avoid side reactions . |

| Base | NaH (anhydrous) | Higher reactivity but sensitive to moisture; triethylamine is safer but slower . |

| Temperature | 60–80°C | Higher temps accelerate coupling but risk decomposition . |

| Data contradiction : Some studies report lower yields in DMF due to competing hydrolysis, while others favor it for solubility . |

Q. What computational methods can predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., tyrosine phosphatases or dopamine receptors) based on the fluorophenyl group’s electron-withdrawing effects .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds between the sulfonamide and catalytic residues .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity trends observed in similar quinoline-sulfonamide hybrids .

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Common issues and solutions:

- Bioassay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use positive controls (e.g., doxorubicin for anticancer studies) .

- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1%) to avoid aggregation in cellular assays .

- Metabolic instability : Pre-treat with liver microsomes to identify major metabolites via LC-MS .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s stability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the acetyl group .

- Light protection : Amber vials to avoid photodegradation of the fluorophenyl moiety .

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .

Q. How can the sulfonamide group be modified to enhance target selectivity?

- Bioisosteric replacement : Substitute sulfonamide with sulfonylurea or acyl sulfonamide to modulate hydrogen-bonding capacity .

- Fluorine scanning : Synthesize analogs with 2- or 4-fluorophenyl groups to explore electronic effects on target binding .

- Protease-sensitive linkers : Introduce cleavable groups (e.g., esterase-labile acetyl) for prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.